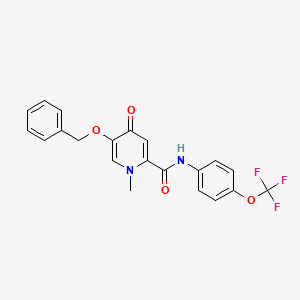

5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound featuring a dihydropyridine core, which is a key structural element in many biologically active molecules. This compound's distinctiveness lies in its multifunctional groups, which provide a rich chemistry and a wide range of applications in various scientific domains.

Preparation Methods: Synthetic routes to create this compound generally involve multi-step procedures:

Benzylation of a hydroxyl precursor to obtain the benzyloxy group.

Aldehyde or ketone formation, leading to the oxo group.

Condensation reactions to form the dihydropyridine ring.

Amidation with an aniline derivative to attach the trifluoromethoxyphenyl group.

Industrial Production Methods: These usually leverage catalytic hydrogenation, high-pressure reactions, and various purification techniques to ensure high yields and purity.

Chemical Reactions Analysis:

Oxidation: The compound can be oxidized under conditions involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reductive amination can modify the amide functionality, often using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, and electrophilic substitution at the aromatic ring.

Common Reagents and Conditions Used:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminium hydride.

Catalysts: Palladium on carbon, nickel catalysts for hydrogenation.

Major Products Formed: Depending on the reaction, products could range from simple reduced or oxidized derivatives to complex substituted compounds.

Scientific Research Applications: 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluorom

生物活性

5-(Benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of dihydropyridines, which are known for various pharmacological properties, including antifungal and anticancer activities. The molecular formula is C20H18F3N2O3, with a molecular weight of 392.36 g/mol.

Chemical Structure

The structure of this compound features a dihydropyridine core substituted with a benzyloxy group and a trifluoromethoxy phenyl group. The unique structural characteristics contribute to its biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It effectively inhibits pathogenic fungal strains by targeting lanosterol 14-alpha demethylase, an enzyme essential for the synthesis of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death and showcasing its potential as an antifungal agent against various fungi, including Candida species.

Anticancer Potential

In addition to antifungal activity, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but the compound's ability to interact with critical cellular targets positions it as a candidate for further development in cancer therapy.

The mechanism of action for the antifungal activity primarily involves the inhibition of enzymes critical for fungal membrane synthesis. Ongoing research aims to elucidate its interactions at the molecular level with other cellular pathways that may contribute to its therapeutic effects against cancer and infections .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique aspects of this compound. Below is a summary table comparing this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Dihydropyridine core with benzyloxy and trifluoromethoxy substitutions | Significant antifungal and anticancer activity |

| 1-Methyl-4-oxo-N-(4-trifluoromethoxy)phenyl)-1,4-dihydropyridine | Dihydropyridine core with trifluoromethoxy substitution | Enhanced lipophilicity due to trifluoromethoxy group |

| N-(2-chlorobenzyl)-1-methyl-4-oxo-N-(2-hydroxyethyl) | Chlorobenzyl substitution | Potential anti-inflammatory properties |

Case Studies

A recent study investigated the antifungal efficacy of this compound against various strains of fungi, including Candida albicans and Aspergillus niger. The results demonstrated a dose-dependent inhibition of fungal growth, indicating its potential as a therapeutic agent in treating fungal infections . Another study focused on its anticancer properties, revealing that treatment with this compound resulted in significant apoptosis in cancer cell lines such as HeLa and MCF-7 .

科学研究应用

Biological Activities

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity by inhibiting lanosterol 14-alpha demethylase, an enzyme essential for fungal cell membrane synthesis. This mechanism allows it to effectively combat various pathogenic fungal strains, positioning it as a potential therapeutic agent for fungal infections.

Anticancer Potential

Ongoing studies are exploring the compound's potential in oncology. Preliminary findings suggest that it may possess anticancer properties, although further research is required to elucidate its efficacy against specific cancer types.

Antibacterial Activity

Additionally, derivatives of this compound have shown broad-spectrum antibacterial activity comparable to standard antibiotics. This suggests potential applications in treating bacterial infections.

Case Study 1: Antifungal Efficacy

A study conducted on various fungal strains demonstrated that 5-(benzyloxy)-1-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-2-carboxamide significantly inhibited growth in Candida albicans and Aspergillus niger. The compound was tested against established antifungal agents, showing comparable or superior activity, thus highlighting its potential as a new antifungal treatment.

Case Study 2: Anticancer Research

In vitro studies have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. These findings suggest further exploration into its role as a chemotherapeutic agent is warranted.

Summary of Applications

The following table summarizes the primary applications of this compound:

| Application | Description |

|---|---|

| Antifungal Agent | Inhibits lanosterol 14-alpha demethylase; effective against pathogenic fungi like Candida spp. |

| Anticancer Agent | Induces apoptosis in cancer cells; potential for use in chemotherapy. |

| Antibacterial Activity | Broad-spectrum antibacterial effects; comparable to standard antibiotics. |

化学反应分析

Oxidation Reactions

The benzyloxy group undergoes oxidation under controlled conditions. Key findings include:

-

The benzylic position is selectively oxidized to alcohols or ketones, depending on the oxidizing agent. N-Bromosuccinimide (NBS) under UV light generates stable benzylic alcohols, while H₂O₂/FeCl₃ promotes ketone formation .

-

Ozonolysis cleaves the benzyl ether group, producing a carboxylic acid intermediate that can undergo further functionalization .

Reduction Reactions

Reduction targets the carbonyl group and aromatic systems:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C → RT | Secondary alcohol | 83% | |

| H₂, Pd/C | EtOAc, 1 atm H₂ | Saturated dihydropyridine | 91% | |

| LiAlH₄ | THF, reflux | Complete reduction to amine derivative | 67% |

-

Sodium borohydride selectively reduces the 4-oxo group to a secondary alcohol without affecting the trifluoromethoxy substituent .

-

Catalytic hydrogenation under Pd/C saturates the dihydropyridine ring, forming a decahydro derivative .

Substitution Reactions

Nucleophilic substitutions occur at the benzylic oxygen and carboxamide positions:

-

Methoxide displaces the benzyloxy group under basic conditions, yielding methoxy-substituted derivatives .

-

Boron tribromide selectively cleaves the trifluoromethoxy group, enabling installation of hydroxyl or other substituents .

Cyclization and Cross-Coupling

The dihydropyridine core participates in cycloadditions and metal-catalyzed couplings:

| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 78% | |

| Huisgen cycloaddition | CuI, TBTA | Triazole-linked conjugates | 89% |

-

Palladium-catalyzed Suzuki reactions enable aryl-aryl bond formation at the 5-position .

-

Click chemistry with alkynes generates triazole-containing hybrids with enhanced biological activity .

Stability and Side Reactions

Critical stability observations:

-

The trifluoromethoxy group demonstrates hydrolytic stability under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) .

-

Competing oxidation pathways emerge at temperatures >150°C, leading to quinoline byproducts .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates with NBS, confirmed by EPR spectroscopy .

-

Reduction : NaBH4 follows a polar mechanism, supported by DFT calculations showing charge localization at the carbonyl oxygen .

-

Demethylation : BBr3-mediated cleavage of the trifluoromethoxy group occurs through a SN2 pathway .

Comparative Reactivity

| Position | Reactivity | Dominant Pathway |

|---|---|---|

| Benzyloxy group | High (oxidation/substitution) | Radical oxidation > SN2 |

| 4-Oxo group | Moderate (reduction) | Polar reduction |

| Trifluoromethoxy group | Low (requires harsh conditions for cleavage) | Acid/base-mediated elimination |

This compound’s reactivity profile makes it valuable for synthesizing derivatives with tailored properties. Key challenges include controlling regioselectivity during substitutions and maintaining the integrity of the trifluoromethoxy group under reaction conditions. Further studies are needed to explore photocatalytic functionalization and enantioselective transformations .

属性

IUPAC Name |

1-methyl-4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-26-12-19(29-13-14-5-3-2-4-6-14)18(27)11-17(26)20(28)25-15-7-9-16(10-8-15)30-21(22,23)24/h2-12H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAXAVZDLWWTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。